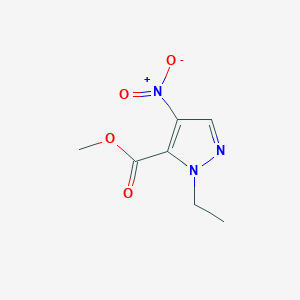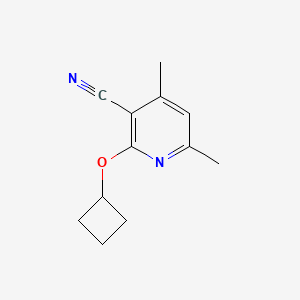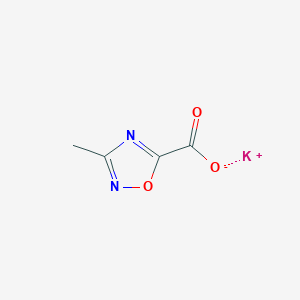![molecular formula C7H6ClN3O B1455560 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 89660-20-8](/img/structure/B1455560.png)
5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Vue d'ensemble
Description
5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a chemical compound with the CAS Number: 52090-89-8 . It is a derivative of imidazopyridine, a class of compounds known for their biological activity .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridines involves the use of chiral substituents at the nitrogen atom. These compounds can be converted to corresponding condensed structures fused with a piperazine ring . The selectivity of cyclization of compounds was found to be markedly governed by the solvent used in the reaction .Molecular Structure Analysis
The molecular weight of this compound is 153.57 .Chemical Reactions Analysis
Imidazopyridine and benzimidazole derivatives have been prepared with chiral substituents at the nitrogen atom and have been converted to the corresponding condensed structures fused with a piperazine ring . The cyclization of compounds was found to be affected by both the solvent and the substituent at the nitrogen atom .Applications De Recherche Scientifique
Molecular Structure and Vibrational Spectra
Lorenc et al. (2008) conducted a study on the molecular structure, vibrational energy levels, and potential energy distribution of 1H-imidazo[4,5-b]pyridine and its derivatives using density functional theory (DFT). The study highlighted the importance of the NH…N hydrogen bond in linking molecules, which is confirmed by broad and strong contours in the IR spectra in the 2000–3100 cm−1 range (Lorenc et al., 2008).
Synthetic Pathways
G. Tennant et al. (1999) developed a new synthetic route to imidazo[4,5-b]pyridinones with a range of substituents at the 6-position, demonstrating the compound's versatility in synthesis and potential applications in developing new chemical entities (Tennant et al., 1999).
Chemical and Surface Analysis
A study by A. Saady et al. (2021) evaluated the inhibition performance of imidazo[4,5-b] pyridine derivatives against mild steel corrosion, demonstrating the compound's potential in material science and engineering applications (Saady et al., 2021).
Mécanisme D'action
Target of Action
Similar compounds, such as imidazo[4,5-b]pyridine derivatives, have been reported to selectively inhibit aurora-a kinase , a protein that plays a key role in cell division .
Mode of Action
Based on the action of similar compounds, it can be inferred that it might interact with its target protein, potentially inhibiting its function and leading to changes in cellular processes .
Biochemical Pathways
Given that similar compounds inhibit aurora-a kinase , it can be inferred that it might affect pathways related to cell division and proliferation.
Result of Action
Similar compounds have been reported to inhibit microtubule assembly formation in certain cell lines , suggesting potential cytotoxic activity.
Action Environment
The synthesis of similar compounds has been reported to proceed under mild reaction conditions , suggesting that the compound might be stable under a variety of conditions.
Analyse Biochimique
Biochemical Properties
5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit Aurora-A kinase, a protein that plays a key role in cell division and is often overexpressed in cancer cells . The inhibition of Aurora-A kinase by this compound leads to the disruption of mitotic processes, thereby exerting its anticancer effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to induce cell cycle arrest and apoptosis by targeting specific signaling pathways . Additionally, this compound affects gene expression by altering the transcriptional activity of genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding pocket of Aurora-A kinase, thereby inhibiting its activity . This inhibition prevents the phosphorylation of downstream targets, leading to the disruption of mitotic processes. Additionally, this compound has been shown to induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been observed to exhibit stability under various conditions, with minimal degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific tissues, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-11-6-4(9-7(11)12)2-3-5(8)10-6/h2-3H,1H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWLAZJZNOJQAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=N2)Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717213 | |
| Record name | 5-Chloro-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89660-20-8 | |
| Record name | 5-Chloro-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-cyano-N-[(4-nitrophenyl)methyl]acetamide](/img/structure/B1455487.png)

![[1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1455489.png)



![2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1455497.png)
![4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide](/img/structure/B1455498.png)